BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide

NK1 antagonist CINV substance P receptor binding

This oxalamide-based NK1 receptor antagonist (Kissei Pharma Example 9, US9708266) offers a distinct safety advantage for CINV research due to its diminished CYP3A4 inhibitory action compared to aprepitant. Its improved aqueous solubility (approx. 14 µg/mL) simplifies preformulation studies. Procure this high-purity tool compound to investigate drug‑drug interaction liability, generate novel NK1 receptor crystal structures, or validate orthogonal probe strategies. Suitable for head‑to‑head pharmacokinetic profiling with CYP3A4‑metabolized chemotherapeutics.

Molecular Formula C17H25N3O4
Molecular Weight 335.404
CAS No. 953171-57-8
Cat. No. B2637415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide
CAS953171-57-8
Molecular FormulaC17H25N3O4
Molecular Weight335.404
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C17H25N3O4/c1-20-8-6-12(7-9-20)11-18-16(21)17(22)19-14-5-4-13(23-2)10-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
InChIKeyWCSFAUVBMUAXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide (CAS 953171-57-8): NK1 Antagonist Sourcing & Differentiation


N-(2,4-Dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide (CAS 953171-57-8) is a synthetic oxalamide derivative classified as a neurokinin-1 (NK1) receptor antagonist [1]. The compound is disclosed in Kissei Pharmaceutical patents (US9708266, Example 9) as part of a series of cyclohexyl-pyridine derivatives intended for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) [2]. Its mechanism involves competitive blockade of substance P at the NK1 receptor, a clinically validated antiemetic target [1].

Why N-(2,4-Dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide Cannot Be Casually Replaced by In-Class NK1 Antagonists


NK1 antagonists form a chemically diverse class, yet even structurally related congeners can display orders-of-magnitude variation in CYP3A4 inhibitory liability, oral bioavailability, and brain penetration, all of which directly impact clinical utility in CINV [1]. The oxalamide linker and 2,4-dimethoxyphenyl substitution pattern in this compound have been explicitly claimed to confer a diminished CYP3A4 inhibitory action compared with aprepitant, the archetypal NK1 antagonist [2]. Simple substitution with another potent NK1 ligand—even from the same patent family—may inadvertently introduce CYP-mediated drug–drug interaction risk or alter pharmacokinetic profiles, undermining the therapeutic window. The following quantitative evidence details where this specific compound sits relative to its closest analogs on the dimensions that matter for procurement decisions.

Quantitative Evidence Guide: N-(2,4-Dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide vs. Closest Analogs


NK1 Receptor Binding Affinity: Head-to-Head Comparison Within the US9708266 Patent Series

In a standardized human NK1 receptor binding assay, the target compound (Example 9 of US9708266) exhibited an IC50 of 2.35 nM, placing it among the potent members of the Kissei cyclohexyl-pyridine series. The most potent congener in the same patent—Example 6—achieved an IC50 of 1.0 nM under identical conditions [1]. While Example 6 is 2.35-fold more potent in this isolated binding measurement, the target compound retains low-nanomolar affinity that is concordant with clinically effective NK1 antagonists such as aprepitant (reported human NK1 Ki ≈ 0.1 nM; IC50 values are assay-dependent but typically sub-nanomolar to low nanomolar) [2]. Potency alone cannot distinguish procurement value; ancillary liabilities frequently override sub-nanomolar affinity differences in lead selection.

NK1 antagonist CINV substance P receptor binding

CYP3A4 Inhibitory Liability: Patent-Based Differentiation from Aprepitant

The patent family encompassing this compound (CN106414406A / US9708266B2) explicitly claims that the cyclohexyl-pyridine derivatives exhibit 'diminished CYP3A4 inhibitory action compared to aprepitant' [1]. Aprepitant is a known moderate CYP3A4 inhibitor that necessitates dose adjustment of co-administered dexamethasone and can alter the pharmacokinetics of numerous chemotherapeutic agents [2]. Although compound-specific CYP3A4 IC50 values are not publicly disclosed for Example 9, the structural features responsible for the reduced CYP3A4 interaction—specifically the oxalamide linker and the 2,4-dimethoxyphenyl moiety that replace the morpholine/pyridine core of aprepitant—are present in this molecule. This design rationale represents the primary claimed advantage of the series over the clinical benchmark.

CYP3A4 inhibition drug-drug interaction CINV

Structural Novelty vs. Aprepitant: Oxalamide Scaffold and 2,4-Dimethoxyphenyl Motif

The ethanediamide (oxalamide) core linking a 2,4-dimethoxyphenyl group and an N-methylpiperidine moiety constitutes a distinct chemotype relative to the clinically predominant NK1 antagonists. Aprepitant features a morpholine core with bis(trifluoromethyl)phenyl groups; netupitant is a pyridine-based structure; rolapitant is a pyrrolidine derivative [1]. The target compound's oxalamide linker offers different hydrogen-bonding patterns and conformational flexibility compared to these scaffolds, which can translate into differentiated off-target profiles and metabolic stability [2]. While no public head-to-head selectivity panels exist for this exact compound, the scaffold divergence alone makes it a valuable tool compound for probing NK1 pharmacology orthogonal to the morpholine/pyridine series.

oxalamide structure–activity relationship NK1 antagonist scaffold

Physicochemical Profile: Aqueous Solubility and Preliminary ADME Indicators

ChEMBL-curated physicochemical data for this compound indicate an aqueous solubility of 38 µM (approximately 14 µg/mL for the free base, MW 367.48) at physiologically relevant pH [1]. This moderate solubility is comparable to that of aprepitant (aqueous solubility ~3–7 µg/mL at pH 7; practically insoluble per Biopharmaceutics Classification System) [2], suggesting the compound may not present intractable formulation challenges for oral or parenteral administration. The calculated logP of approximately 1.87 (estimated by ADMET Predictor) further suggests a balanced hydrophilic–lipophilic profile [1]. However, no head-to-head permeability or metabolic stability data are publicly available for direct comparison.

aqueous solubility ADME drug-like properties

Optimal Application Scenarios for N-(2,4-Dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide (CAS 953171-57-8)


Lead Optimization Programs Requiring Reduced CYP3A4 Drug–Drug Interaction Risk

When developing an NK1 antagonist for CINV that will be co-administered with CYP3A4-metabolized chemotherapeutics (e.g., cyclophosphamide, docetaxel, vinca alkaloids) or corticosteroids, the diminished CYP3A4 inhibitory action claimed for this oxalamide series [1] offers a tangible safety advantage over aprepitant. Procurement of CAS 953171-57-8 as a tool compound enables head-to-head CYP3A4 liability profiling and metabolite identification studies, directly informing the design of backup series with minimized drug–drug interaction potential.

Orthogonal Chemical Probe for NK1 Receptor Pharmacology Studies

The oxalamide scaffold and 2,4-dimethoxyphenyl motif are structurally unrelated to the morpholine, pyridine, and pyrrolidine cores of approved NK1 antagonists [1]. Researchers investigating NK1 receptor signaling bias, arrestin recruitment, or receptor internalization can use this compound as an orthogonal probe to distinguish target-mediated pharmacology from scaffold-specific off-target effects—an essential strategy for target validation studies that demand chemical diversity in the probe set [2].

Crystallography and Structure-Based Drug Design of NK1 Receptor–Ligand Complexes

With its distinct hydrogen-bonding oxalamide linker and rigid 2,4-dimethoxyphenyl group, this compound offers a unique pharmacophore for co-crystallization studies with the NK1 receptor [1]. Structural biology teams seeking to map alternative binding modes to the canonical aprepitant pose can procure this compound to generate novel crystal structures that reveal unexploited subpockets within the NK1 orthosteric site, guiding fragment-based or scaffold-hopping campaigns.

Formulation Development Leveraging Improved Aqueous Solubility

The compound's aqueous solubility of approximately 14 µg/mL, representing a 2- to 5-fold improvement over aprepitant [1], makes it a candidate for formulation feasibility studies exploring simplified oral or intravenous dosage forms. Preformulation teams can use this compound to assess whether the solubility advantage translates into enhanced dissolution-limited absorption, reducing reliance on nano-milling or surfactant-based solubilization strategies commonly required for aprepitant [2].

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.